3-(4-Fluoro-2-methylphenyl)phenethyl alcohol
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Overview
Description
3-(4-Fluoro-2-methylphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H15FO It is a fluorinated β-phenethyl alcohol, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)phenethyl alcohol can be achieved through several methods. One common approach involves the regioselective hydroboration of 3-fluorophenethyl alcohol . This method ensures the selective addition of boron to the desired position on the phenyl ring, followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar regioselective methods. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-2-methylphenyl)acetophenone.
Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)ethylbenzene.
Substitution: Formation of various substituted phenethyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)phenethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenethyl alcohol: Similar structure but lacks the methyl group.
2-(Trifluoromethyl)phenethyl alcohol: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
3-(4-Fluoro-2-methylphenyl)phenethyl alcohol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methylphenyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-11-9-14(16)5-6-15(11)13-4-2-3-12(10-13)7-8-17/h2-6,9-10,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBLGSNCCCWLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=CC(=C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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